

Technical Support Center: rac 7-Hydroxy Efavirenz Impurity Profiling

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Compound of Interest

Compound Name: *rac 7-Hydroxy Efavirenz*

CAS No.: 205754-50-3

Cat. No.: B023507

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Executive Summary & Impurity Profile

What is **rac 7-Hydroxy Efavirenz**? **rac 7-Hydroxy Efavirenz** (CAS: 205754-50-3) is the racemic mixture of the 7-hydroxylated metabolite of the antiretroviral drug Efavirenz (EFV). While Efavirenz is administered as the pure (S)-enantiomer, the 7-hydroxy analog is critical in two distinct contexts:

- **Metabolite Profiling (DMPK):** It is a minor metabolite formed primarily by CYP2A6 (distinct from the major 8-hydroxy metabolite formed by CYP2B6).
- **Impurity Profiling (CMC):** It serves as a reference marker for oxidative degradation products or process-related impurities during synthesis.

Critical Analytical Challenge: The primary challenge is differentiating 7-Hydroxy Efavirenz from its regioisomer, 8-Hydroxy Efavirenz, and separating the enantiomers if chiral purity is required.

Impurity/Metabolite Data Table

Compound	Structure Note	MW (Da)	Key Characteristic	Primary Formation
Efavirenz (EFV)	Parent (S-enantiomer)	315.67	High logP (Lipophilic)	N/A
7-Hydroxy EFV	-OH at pos. 7	331.67	Regioisomer 1	CYP2A6 (Minor)
8-Hydroxy EFV	-OH at pos. 8	331.67	Regioisomer 2	CYP2B6 (Major)
8,14-Dihydroxy EFV	Di-hydroxylated	347.67	Secondary Metabolite	CYP2B6

Chromatographic Method Development (Achiral)

Objective: Separate 7-OH EFV, 8-OH EFV, and Parent EFV.

Protocol A: Regioisomer Separation (UPLC/HPLC)

Why this works: Standard C18 columns often fail to resolve the 7-OH and 8-OH regioisomers due to similar hydrophobicity. A Biphenyl or Phenyl-Hexyl stationary phase is recommended because the π - π interactions differ based on the position of the hydroxyl group on the benzoxazinone ring.

Instrument Parameters:

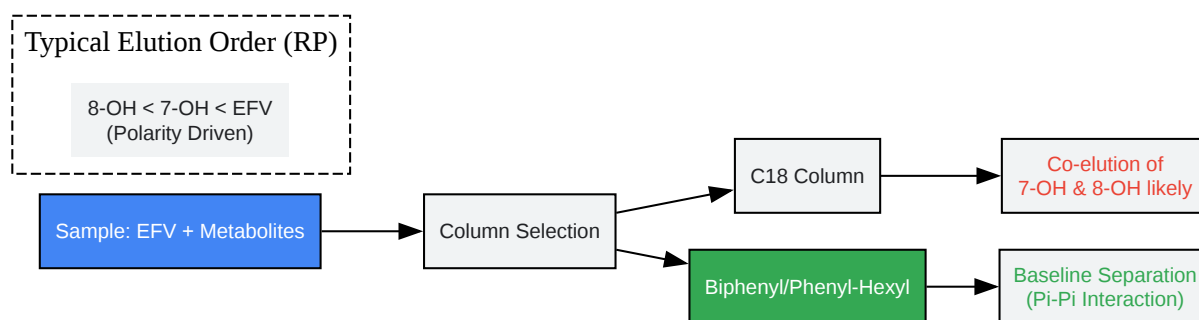
- Column: Kinetex Biphenyl or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 2.6 μ m or equivalent).
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)[\[2\]](#)
- Mobile Phase B: Methanol (MeOH provides better selectivity for these isomers than ACN).
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30% -> 70% B

- 8-10 min: 70% -> 95% B
- Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC scaled).
- Detection: UV @ 245 nm (Max absorption for benzoxazinone core).

System Suitability Criteria (SST):

- Resolution (Rs): > 1.5 between 7-OH and 8-OH EFV.
- Tailing Factor: < 1.5 (Phenolic -OH can cause tailing; ensure end-capping).

Visualizing the Separation Logic



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Caption: Decision tree for column selection emphasizing the necessity of Phenyl phases for regioisomer resolution.

Chiral Resolution (The "rac" Factor)

Issue: You purchased "**rac 7-Hydroxy Efavirenz.**" This contains both (S)-7-OH and (R)-7-OH. Application: If you are analyzing patient samples, you will likely only see (S)-7-OH (derived from the (S)-EFV drug). However, to quantitate it accurately using a racemic standard, you must ensure your achiral method does not separate the enantiomers (creating split peaks) OR use a chiral method to identify the specific enantiomer.

Protocol B: Chiral Separation

Why this works: Amylose-based columns are the industry standard for Efavirenz derivatives.

- Column: Lux Amylose-2 (Amylose tris(5-chloro-2-methyl phenyl carbamate)).[\[1\]](#)[\[2\]](#)
- Mode: Polar Organic or Reversed Phase.
- Mobile Phase: 0.1% Formic Acid in Water (45%) / Acetonitrile (55%).[\[1\]](#)[\[2\]](#)
- Flow Rate: 1.0 mL/min.
- Expected Result: Baseline separation of (R) and (S) enantiomers.
 - Note: In biological samples, confirm the peak aligns with the expected metabolic enantiomer (usually S).

Mass Spectrometry Identification

Objective: Confirm identity in complex matrices (Plasma/Urine).

Ionization: ESI Negative Mode (Preferred for phenolic/benzoxazinone compounds).

- Note: Positive mode is possible ($[M+H]^+$ = 332.67) but often less sensitive for the hydroxylated metabolites.

MS/MS Transitions (ESI-):

Analyte	Precursor (m/z)	Product (m/z)	Mechanism
Efavirenz	314.0 $[M-H]^-$	242.0	Loss of cyclopropylacetylene + Cl pattern
7-Hydroxy EFV	330.0 $[M-H]^-$	258.0	Loss of cyclopropylacetylene + OH retention
8-Hydroxy EFV	330.0 $[M-H]^-$	258.0	Indistinguishable by MS alone (Requires HPLC)

Key Diagnostic: Look for the Chlorine Isotope Pattern (3:1 ratio of M : M+2). Both EFV and 7-OH EFV retain the chlorine atom. If the isotope pattern is lost, it is not an EFV-related impurity.

Troubleshooting & FAQs

Q1: My 7-Hydroxy Efavirenz peak is splitting into two peaks on my C18 column. Why?

A: This is likely atropisomerism or partial chiral separation.

- Cause: While C18 is technically achiral, certain high-density phases can show partial selectivity for the "rac" mixture under specific pH conditions.
- Fix: Increase column temperature to 40-45°C to collapse the peaks, or switch to a column with lower steric selectivity if you only want a single "quantification" peak for the racemate.

Q2: The elution order of 7-OH and 8-OH seems reversed compared to literature. Is this normal?

A: Yes, this is highly pH-dependent.

- Mechanism:[3][4][5] The pKa of the phenolic -OH is ~9-10. However, the pKa of the carbamate nitrogen is lower.
- Observation: In acidic mobile phase (0.1% Formic Acid), 8-OH typically elutes before 7-OH. In neutral/basic buffers (Ammonium Acetate pH 6.8), the elution order may shift or resolution may degrade.
- Recommendation: Stick to acidic pH (Formic/Acetic acid) for consistent retention behavior.

Q3: I see a peak with m/z 330 but it doesn't match the 7-OH retention time. What is it?

A: This is likely 8-Hydroxy Efavirenz (the major metabolite) or Efavirenz N-oxide.

- Verification: Check the fragmentation.[3][5][6] N-oxides often show a characteristic loss of 16 Da (Oxygen). Hydroxy metabolites show loss of water (18 Da) or CO₂ (44 Da). 7-OH and 8-

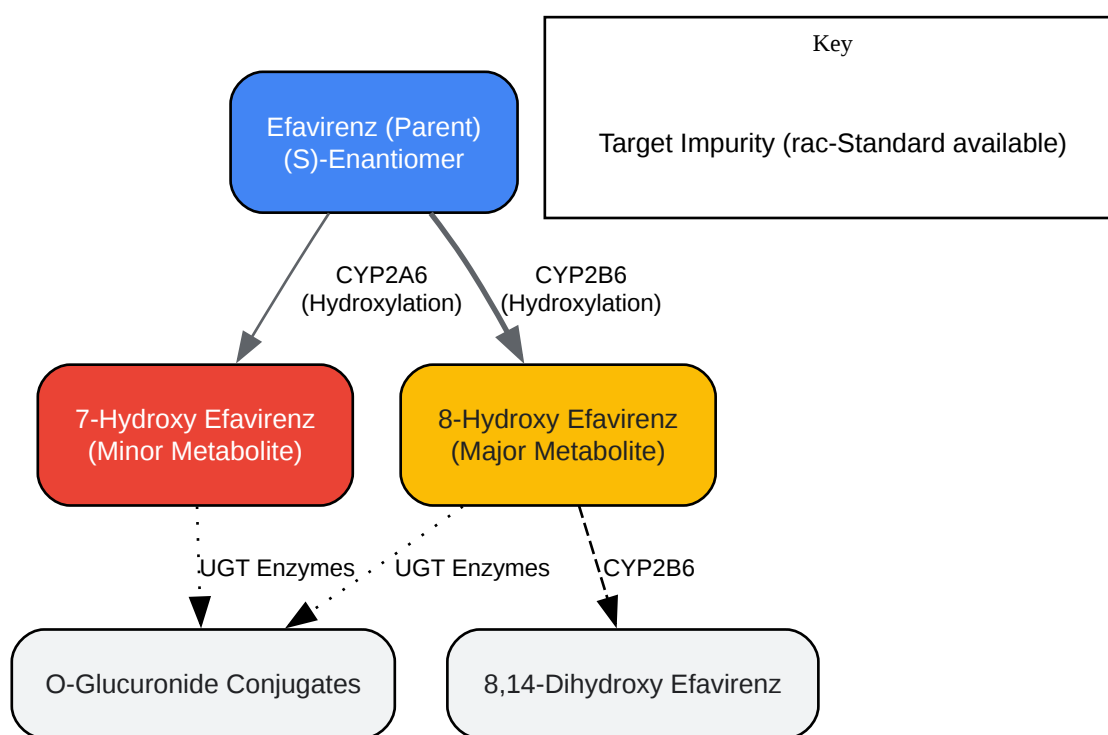
OH must be distinguished by retention time using a verified standard.

Q4: Can I use the rac-7-OH standard to quantitate the (S)-7-OH metabolite in plasma?

A: Yes, provided your method is achiral.

- Protocol: If your HPLC method elutes (R) and (S) as a single peak, you can use the racemic standard. The detector response (UV or MS) for the enantiomers is identical in an achiral environment.
- Calculation: Prepare your calibration curve using the rac-standard. The concentration you calculate represents the total. Since the patient sample is 100% (S), the quantification remains valid.

Metabolic Pathway Diagram



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Caption: Metabolic pathway of Efavirenz highlighting the parallel formation of 7-OH and 8-OH metabolites.

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